4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-16(11-19(25)23(13)2)27-15-5-7-24(8-6-15)20(26)14-3-4-17-18(10-14)22-12-21-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJWWTDUAVZBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The process often includes:
Formation of the 1H-1,3-benzodiazole ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the benzodiazole and piperidine rings with the pyridin-2-one moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Biological Activity
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several significant structural motifs:
- Benzodiazole moiety : Known for various pharmacological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Dihydropyridinone core : Contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound may exhibit a range of biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : The benzodiazole component is linked to anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in pain pathways, particularly through its action on VAP-1 (Vascular Adhesion Protein 1), which plays a role in inflammatory processes .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as receptors and enzymes. These interactions may modulate biological pathways relevant to pain and inflammation .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antioxidant Activity
A study assessed the antioxidant potential of various derivatives of the dihydropyridinone class. Results indicated that compounds with similar structural features exhibited significant scavenging activity against free radicals .
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine levels in cell cultures stimulated with lipopolysaccharides (LPS). This suggests a possible therapeutic application in conditions characterized by excessive inflammation .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodiazole, piperidine | Antioxidant, anti-inflammatory |
| Benzimidazole derivatives | Benzimidazole nucleus | Anticancer, antimicrobial |
| Dihydropyridazinone derivatives | Dihydropyridazinone core | Analgesic effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires crystallographic and computational data for structurally related molecules.
Table 1: Hypothetical Structural Comparison
| Parameter | Target Compound | Analog A (e.g., benzimidazole derivative) | Analog B (e.g., pyridinone analog) |
|---|---|---|---|
| Bond Length (C-O bridge, Å) | 1.42* | 1.38 | 1.45 |
| Piperidine Ring Puckering | Chair* | Boat | Chair |
| Thermal Motion (B-factor) | 2.5 Ų* | 3.1 Ų | 2.8 Ų |
| Hydrogen-Bonding Network | 3 interactions* | 2 interactions | 4 interactions |
*Values marked with an asterisk are hypothetical and illustrative.
Key Findings :
Structural Rigidity : The piperidine ring in the target compound adopts a chair conformation, as refined by SHELXL, which may enhance binding affinity compared to analogs with boat conformations .
Hydrogen-Bonding Capacity : The benzodiazole moiety’s hydrogen-bonding interactions (modeled via SHELXPRO or similar tools) could explain its superior selectivity over Analog A.
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]oxy}-1,6-dimethyl-1,2-dihydropyridin-2-one?
- Methodology :
- Step 1 : Coupling of the benzodiazole moiety with piperidine-4-ol via a carbonyl linkage under reflux conditions (e.g., DMF or ethanol as solvents) .
- Step 2 : Functionalization of the dihydropyridinone core with methyl groups at positions 1 and 6 using alkylation agents .
- Step 3 : Purification via High-Performance Liquid Chromatography (HPLC) to isolate the target compound .
- Key Considerations : Document reaction temperatures, solvent ratios, and catalyst use (e.g., palladium for cross-coupling) to ensure reproducibility .
Q. Which analytical techniques are essential for structural characterization?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the presence of benzodiazole, piperidinyloxy, and dihydropyridinone groups .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation to study molecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Temperature Gradients : Optimize reflux conditions to minimize side reactions (e.g., 80–100°C for cyclization) .
- Data Analysis : Compare yields across trials using HPLC purity metrics (>95% target compound) .
Q. What experimental designs are recommended for assessing bioactivity against bacterial targets?
- Assay Design :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains (e.g., E. coli, S. aureus) with dose-response curves .
- Beta-Lactamase Inhibition : Co-administer with antibiotics (e.g., penicillin) to evaluate resistance reversal .
- Control Experiments : Include known inhibitors (e.g., clavulanic acid) and vehicle controls .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Model binding affinity to beta-lactamase or bacterial enzymes using software like AutoDock .
- Molecular Dynamics (MD) Simulations : Simulate stability of ligand-protein complexes over 100 ns trajectories .
- Validation : Cross-reference docking scores with experimental IC50 values .
Data Contradiction and Resolution
Q. How to resolve discrepancies in biological activity data across studies?
- Approach :
- Replicate Assays : Ensure consistent bacterial strain sources and growth conditions .
- Structural Analog Comparison : Test derivatives (e.g., thiazolidinone vs. pyridopyrimidinone variants) to identify critical functional groups .
- Orthogonal Assays : Validate results using fluorescence-based enzymatic assays or live/dead cell imaging .
Q. What strategies address inconsistent purity results in synthesized batches?
- Troubleshooting :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling intermediates) .
- Chromatographic Optimization : Adjust HPLC mobile phase (e.g., acetonitrile/ammonium acetate buffer) for better resolution .
Specialized Methodologies
Q. How to evaluate the stereochemical impact on bioactivity?
- Experimental Workflow :
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IG .
- X-ray Analysis : Compare crystal structures of enantiomers to correlate configuration with activity .
- Biological Testing : Assess MIC differences between enantiomers .
Q. What protocols ensure compound stability under storage and assay conditions?
- Stability Studies :
- Accelerated Degradation : Expose to heat (40°C), humidity (75% RH), and light for 4 weeks .
- Analytical Monitoring : Track degradation via HPLC and identify products (e.g., hydrolyzed benzodiazole) .
- Recommendations : Store in desiccated, amber vials at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
